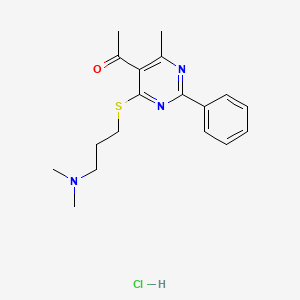
1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a dimethylamino group, a thioether linkage, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine core with a thiol compound under basic conditions.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Final Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group and thioether linkage play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-(Dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride: Another coupling agent with similar functional groups.
Uniqueness: 1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride is unique due to its specific combination of functional groups and the pyrimidine core. This structure provides distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H24ClN3OS |
|---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
1-[4-[3-(dimethylamino)propylsulfanyl]-6-methyl-2-phenylpyrimidin-5-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C18H23N3OS.ClH/c1-13-16(14(2)22)18(23-12-8-11-21(3)4)20-17(19-13)15-9-6-5-7-10-15;/h5-7,9-10H,8,11-12H2,1-4H3;1H |
InChI Key |
OCIZGLODTYAKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)SCCCN(C)C)C(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















